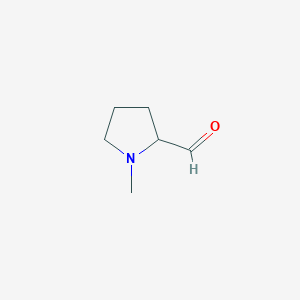
1-Methylpyrrolidine-2-carbaldehyde
Overview
Description
1-Methylpyrrolidine-2-carbaldehyde, also known as ®-1-methylpyrrolidine-2-carbaldehyde, is an organic compound with the molecular formula C6H11NO . It is a derivative of pyrrolidine, which is a cyclic secondary amine .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrolidine-2-carbaldehyde consists of a pyrrolidine ring substituted at the N1-position with a methyl group . The exact structure is not available in the retrieved sources.Scientific Research Applications
Supramolecular Chains of High Nuclearity
- Magnetic Behavior : The compound 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand, has been used in coordination with paramagnetic transition metal ions, resulting in a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, demonstrating the compound's utility in magnetic applications (Giannopoulos et al., 2014).
Chemical Synthesis
- Synthetic Efficiency : In a modified Vilsmeier–Haack reaction, 1-vinylpyrrole-2-carbaldehydes have been synthesized efficiently from their vinyl derivatives, illustrating the compound's role in facilitating chemical reactions (Mikhaleva et al., 2006).
Brain Transport Mechanisms
- Drug Delivery : The dihydropyridine prodrug form of 1-Methylpyridine-2-carbaldehyde oxime can efficiently cross the blood-brain barrier. This showcases the potential for drug delivery applications, particularly for transporting organic ions across the brain barrier (Bodor et al., 1978).
Catalysis in Oxidation Reactions
- Catalytic Properties : N-Methylpyrrolidin-2-one hydrotribromide, a derivative, has been used as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, highlighting its efficiency in chemical transformations (Joseph et al., 2007).
Molecular Structure Analysis
- Structural Studies : Investigations into the conformers of compounds like Methyl pyrrole-2-carboxylate and N-methylpyrrole-2-carbaldehyde have provided insights into their molecular structures and stability, which is crucial for understanding their reactivity and applications (Dubis & Grabowski, 2003).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key component of 1-Methylpyrrolidine-2-carbaldehyde, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound lies in its potential use as a versatile scaffold for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-methylpyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567674 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidine-2-carbaldehyde | |
CAS RN |
13493-88-4 | |
| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
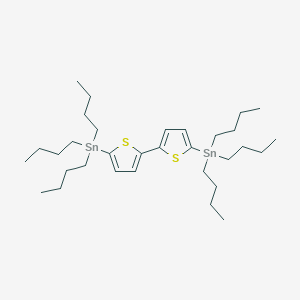
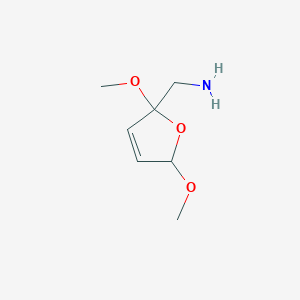

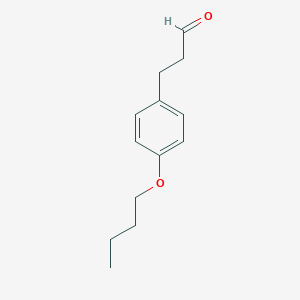
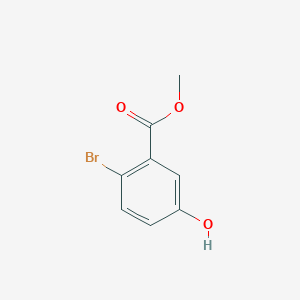
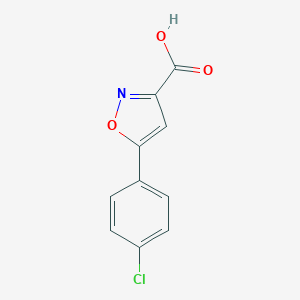
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
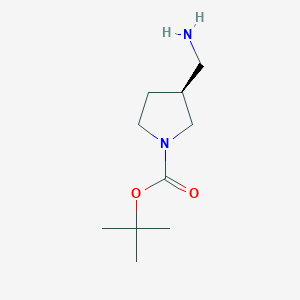
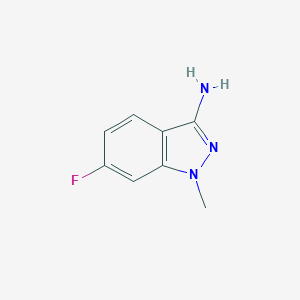
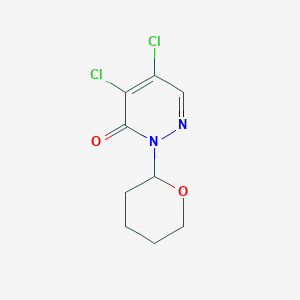
![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)
